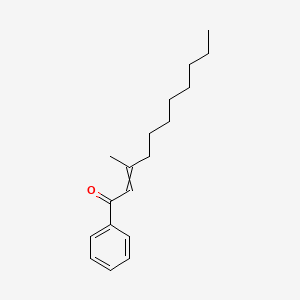

3-Methyl-1-phenylundec-2-EN-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88068-41-1 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

3-methyl-1-phenylundec-2-en-1-one |

InChI |

InChI=1S/C18H26O/c1-3-4-5-6-7-9-12-16(2)15-18(19)17-13-10-8-11-14-17/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |

InChI Key |

FFLZYMNBHYRRDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=CC(=O)C1=CC=CC=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 1 Phenylundec 2 En 1 One and Analogs

Classical Carbon-Carbon Bond Forming Reactions

Classical methods for the formation of α,β-unsaturated ketones have long been established and continue to be valuable tools in organic synthesis. These reactions typically involve the condensation of carbonyl compounds, such as aldehydes and ketones, through various mechanisms.

Knoevenagel Condensation Strategies for Alpha,Beta-Unsaturated Ketone Formation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in the presence of a weak base catalyst. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of α,β-unsaturated ketones. wikipedia.orgmdpi.com The active methylene compound must have two electron-withdrawing groups to facilitate deprotonation by a mild base, thereby avoiding the self-condensation of the aldehyde or ketone reactant. wikipedia.org

The reaction proceeds through a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction to yield the conjugated enone. wikipedia.org A variety of catalysts can be employed, with weakly basic amines like piperidine (B6355638) being common choices. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid, which often leads to subsequent decarboxylation. wikipedia.org

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For instance, boric acid has been demonstrated as an effective catalyst for Knoevenagel condensations in aqueous ethanol (B145695) at room temperature, offering good yields and easy product purification. mdpi.comsciforum.net

Aldol Condensation and Crotonic Condensation Variants for Enone Synthesis

The aldol condensation is a fundamental reaction in organic synthesis where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound, also known as a conjugated enone. wikipedia.orgsigmaaldrich.comlibretexts.org This reaction, and its subsequent dehydration, provides a direct route to enones from simpler aldehyde and ketone precursors. libretexts.orgpressbooks.pub The dehydration step is often promoted by heat and can occur under either acidic or basic conditions. pressbooks.publibretexts.org

In a typical base-catalyzed aldol condensation, a base abstracts an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. wikipedia.org The resulting β-hydroxy carbonyl compound can then undergo elimination of water to form the stable conjugated enone. libretexts.org Acid-catalyzed aldol condensations proceed through an enol intermediate. libretexts.orglibretexts.org

A variation of this is the Claisen-Schmidt condensation, which is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen. libretexts.org This method is particularly useful for synthesizing enones with aryl substituents. In these reactions, the ketone typically acts as the nucleophile. wikipedia.org

The choice of reactants is crucial in crossed aldol reactions to avoid a complex mixture of products. youtube.com Using a non-enolizable aldehyde with an enolizable ketone helps to direct the reaction towards a single desired product. youtube.com

Phosphorous Acid Promoted Alkyne-Aldehyde Hydration-Condensation Sequences

A green and efficient method for the synthesis of chalcones, which are α,β-unsaturated ketones with two aromatic rings, involves a phosphorous acid-promoted hydration-condensation of aromatic alkynes and aldehydes. organic-chemistry.org This reaction proceeds in an oil/water two-phase system, eliminating the need for organic solvents and offering an environmentally benign alternative to traditional methods. organic-chemistry.orgorganic-chemistry.org

The proposed mechanism involves the hydration of the alkyne to a ketone, which then undergoes an aldol-type addition to the aldehyde, followed by dehydration to yield the final chalcone (B49325) product. organic-chemistry.org This one-pot process is catalyzed by phosphorous acid (H₃PO₃), a weak Brønsted acid, and demonstrates high selectivity for the desired (E)-chalcones. organic-chemistry.org The reaction is scalable and the catalyst can be reused multiple times with minimal loss of activity. organic-chemistry.org This methodology is effective for a range of substituted aromatic aldehydes and terminal aromatic alkynes, with nitro-substituted aldehydes showing particularly high yields. organic-chemistry.org

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of enones, offering milder reaction conditions, higher selectivity, and greater functional group tolerance compared to many classical methods. Palladium and copper catalysts are particularly prominent in this area.

Palladium-Catalyzed Oxidative Processes and Coupling Reactions

Palladium-catalyzed reactions are a powerful tool for the synthesis of α,β-unsaturated ketones. nih.gov One significant approach is the direct dehydrogenation of saturated ketones using a palladium catalyst and molecular oxygen as the oxidant. nih.govorganic-chemistry.org This atom-economical method avoids the use of stoichiometric oxidants. nih.gov A notable catalyst system is Pd(DMSO)₂(TFA)₂, which has shown high selectivity for the formation of enones from cyclic ketones. nih.govorganic-chemistry.org The mechanism is thought to involve the formation of a Pd(II)-enolate followed by β-hydride elimination. nih.gov

Another important palladium-catalyzed method is the Saegusa-Ito oxidation, which involves the dehydrogenation of silyl (B83357) enol ethers. nih.gov While effective, this method often requires more than stoichiometric amounts of palladium(II). nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also instrumental in constructing complex molecules, including those with enone moieties. libretexts.org These reactions typically involve the coupling of an organoborane with a halide or triflate and are catalyzed by a palladium complex. libretexts.org The general mechanism for these cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com Recent developments in this field have focused on using water as a solvent and developing highly active ligands to enable catalysis at very low palladium concentrations (ppm levels). youtube.com

Furthermore, palladium catalysis can be used for the oxidative functionalization of alkynes to produce α-acetoxylated enones in a single step. nih.gov This reaction tolerates a variety of functional groups and proceeds through a mechanism where DMSO acts as the oxygen source. nih.gov

Copper-Mediated and Catalyzed Transformations of Enone Precursors

Copper catalysts play a significant role in the synthesis and transformation of enones. Copper(II) complexes can catalyze the allylic oxidation of olefins to form enones, using peroxides like tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org This method offers good functional group tolerance. organic-chemistry.org

Copper catalysis is also employed in domino reactions for the synthesis of functionalized enones. For instance, a copper-catalyzed trifluoromethylated Meyer-Schuster rearrangement of propargyl alcohols with Togni's reagent provides α-trifluoromethyl enones. organic-chemistry.org Additionally, a combination of copper-catalyzed oxidation, deprotonation, and a Wittig reaction can be used to synthesize α,β-unsaturated ketones from alcohols and phosphonium (B103445) salts. organic-chemistry.org

Nickel-Catalyzed Cyclization and Arylation Strategies for Enone Scaffolds

Nickel catalysis provides powerful and versatile methods for constructing enone scaffolds. A notable aldehyde-free approach involves the hydroacylation of terminal alkynes. nih.govresearchgate.net This method utilizes a thioester as an acylating agent and water as a proton source, proceeding under mild conditions with high regio- and stereoselectivity to afford (E)-enones. nih.govresearchgate.netresearchgate.net The reaction is catalyzed by a nickel complex in the presence of zinc metal, which acts as a reducing agent. researchgate.net This process avoids the need for pre-functionalized aldehydes and demonstrates broad substrate scope. researchgate.net

Another significant nickel-catalyzed transformation is the reductive conjugate addition of organic halides to α,β-unsaturated ketones and aldehydes. wisc.eduacs.org This method allows for the arylation of enones using haloarenes, which are often more readily available than the corresponding nucleophilic aryl reagents. wisc.edu The reaction, which can be ligated by neocuproine (B1678164) or bipyridine, proceeds via an allylnickel intermediate and tolerates a wide array of functional groups. wisc.eduacs.org

Furthermore, nickel catalysis is instrumental in the asymmetric α-arylation of ketone enolates, a key step for creating all-carbon quaternary stereocenters. nih.govrsc.org Using chiral ligands, such as the atropisomeric dipyridyldiphosphine P-Phos, this method can achieve high enantioselectivity (up to 98% ee) and excellent yields in the reaction of ketone enolates with aryl halides. nih.govrsc.org Similarly, chiral bisoxazoline ligands facilitate the reductive arylation of common ketones with high enantioselectivity. acs.org

A summary of representative nickel-catalyzed reactions for enone synthesis is presented below:

| Reaction Type | Catalyst System | Substrates | Key Features |

| Hydroacylation of Alkynes | Ni catalyst / Zn reductant | Terminal alkynes, S-2-pyridyl thioesters | Aldehyde-free, mild conditions, high E-selectivity nih.govresearchgate.netresearchgate.net |

| Reductive Conjugate Addition | Ni-neocuproine or Ni-bipyridine | α,β-unsaturated ketones, organic halides | Uses haloarenes, tolerates diverse functional groups wisc.eduacs.org |

| Asymmetric α-Arylation | Ni / P-Phos ligand | Ketone enolates, aryl halides | Forms quaternary stereocenters, high enantioselectivity nih.govrsc.org |

| Asymmetric Reductive Arylation | Ni / Bn-Box ligand / Ti(Oi-Pr)₄ | Acyclic and cyclic ketones, aryl iodides | High enantioselectivity without directing groups acs.org |

Ruthenium-Catalyzed Olefin Metathesis for Conjugated Systems

Ruthenium-catalyzed olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation, including the synthesis of conjugated systems like α,β-unsaturated ketones. rsc.org Cross-metathesis (CM) reactions, in particular, allow for the construction of functionalized olefins from simpler alkene precursors. rsc.org The development of highly active and stable ruthenium catalysts, such as those coordinated with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands, has significantly expanded the scope of this methodology. organic-chemistry.orgnih.gov These catalysts exhibit enhanced thermal stability and functional group tolerance compared to earlier systems. rsc.orgcmu.edu

The catalytic cycle is typically initiated by the dissociation of a ligand (often a phosphine) from the ruthenium pre-catalyst to generate a highly active 14-electron intermediate. rsc.org This species then engages with an olefin to form a metallacyclobutane intermediate, which drives the metathesis reaction forward. rsc.org

Recent advancements have led to the development of ruthenium catalysts that provide high Z-selectivity in olefin metathesis. nih.gov By modifying ligands, such as replacing carboxylates with nitrato-type ligands, both activity and selectivity have been improved, achieving high turnover numbers for various CM reactions. nih.gov These advanced catalysts are crucial for synthesizing specific isomers of conjugated enones, which can be important for biological activity or subsequent synthetic transformations.

| Catalyst Generation | Ligand System | Key Advantages | Application |

| First Generation (e.g., Grubbs I) | Tricyclohexylphosphine (PCy₃) | High functional group tolerance | General Ring-Closing Metathesis (RCM) and CM organic-chemistry.orgcmu.edu |

| Second Generation (e.g., Grubbs II) | N-Heterocyclic Carbene (NHC) | Higher activity, broader substrate scope, thermal stability organic-chemistry.orgnih.gov | RCM of sterically demanding substrates, CM organic-chemistry.org |

| Z-Selective Catalysts | C-H activated NHC, nitrato ligands | High Z-selectivity, improved turnover numbers | Synthesis of Z-olefins, including industrially relevant products nih.gov |

Chromium-Mediated Coupling Reactions in Enone Construction

Chromium-based reagents are well-established in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds. wikipedia.org Chromium(VI)-amine complexes, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), offer improved selectivity and are soluble in organic solvents, making them superior to aqueous Jones reagent for many applications. wikipedia.org A significant transformation mediated by these reagents is the oxidative transposition of tertiary allylic alcohols to form enones, a process known as the Babler oxidation. wikipedia.org This reaction is driven by the formation of a more stable, substituted double bond and typically favors the (E)-enone isomer. wikipedia.org

Beyond oxidation, chromium plays a crucial role in the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful method for forming carbon-carbon bonds with high chemoselectivity. wikipedia.orgnumberanalytics.com This reaction couples aldehydes with vinyl or allyl halides. wikipedia.orgnumberanalytics.com The discovery that nickel is a crucial co-catalyst significantly improved the reliability and scope of the NHK reaction. wikipedia.org The mechanism involves the reduction of Ni(II) to Ni(0) by Cr(II), followed by oxidative addition of the organic halide to nickel. A subsequent transmetallation with chromium forms an organochromium species that adds nucleophilically to the aldehyde. wikipedia.org The NHK reaction is highly valued for its tolerance of a wide range of functional groups, including esters, amides, and even ketones, making it suitable for the late-stage synthesis of complex molecules. wikipedia.orgillinois.edu

| Reaction Type | Reagent/Catalyst System | Transformation | Key Features |

| Babler Oxidation | Cr(VI)-amine complexes (e.g., PCC) | Tertiary allylic alcohols → Enones | Oxidative transposition, favors (E)-isomer wikipedia.org |

| Nozaki-Hiyama-Kishi (NHK) | CrCl₂ / NiCl₂ (cat.) | Aldehyde + vinyl/allyl halide → Allylic/homoallylic alcohol | High chemoselectivity, broad functional group tolerance wikipedia.orgnumberanalytics.comillinois.edu |

Silver-Promoted Oxidative Ring Opening/Alkynylation Methods for Ketones

Silver catalysis offers unique pathways for the synthesis of complex ketone structures, particularly through reactions involving alkynes. rsc.org Silver salts exhibit strong alkynophilicity, activating carbon-carbon triple bonds for various transformations. rsc.org One innovative strategy involves the silver-promoted oxidative ring-opening/alkynylation of cyclopropanols. thieme.deresearchgate.net This method uses an electrophilic alkynylating reagent, such as an ethynylbenziodoxolone (EBX), in the presence of silver nitrate (B79036) (AgNO₃) and an oxidant like potassium persulfate (K₂S₂O₈). thieme.deresearchgate.net

The reaction proceeds through a radical mechanism. The silver salt can act as both a catalyst to initiate the formation of an alkyl carbon-centered radical via ring-opening and as a Lewis acid to stabilize the radical intermediate. thieme.de This radical is then trapped by the electrophilic alkyne source, leading to the formation of γ-alkynyl ketones (4-yn-1-ones). thieme.deresearchgate.net This approach provides a facile route to internal alkyl alkynes under mild conditions. thieme.de Another related silver-promoted reaction involves the phosphonation/alkynylation of α-alkynyl allylic alcohols, which proceeds via radical cyclization and a 1,2-alkynyl migration to yield α-alkynyl γ-ketophosphine oxides. nih.gov

Stereoselective Synthesis of Enones with Complex Architectures

The biological activity of complex molecules is often dictated by their three-dimensional structure. Consequently, the development of stereoselective methods to synthesize enones with precise control over chiral centers is a major focus of modern organic synthesis.

Enantioselective Approaches to Chiral Alpha,Beta-Unsaturated Ketones

Achieving enantioselectivity in the synthesis of α,β-unsaturated ketones often involves the use of chiral catalysts or auxiliaries. Asymmetric catalysis, in particular, provides an efficient route to optically active products.

Nickel-catalyzed asymmetric α-arylation of ketone enolates is a prime example, capable of creating quaternary stereocenters with very high enantiomeric excess (ee). nih.govrsc.org This has been achieved using chiral phosphine (B1218219) ligands that create a chiral environment around the metal center. nih.gov Similarly, the enantioselective reductive arylation of ketones has been accomplished with nickel complexes of chiral bisoxazolines, reacting without the need for directing groups to achieve high ee. acs.org

The Nozaki-Hiyama-Kishi (NHK) reaction can also be rendered enantioselective through the use of chiral ligands. illinois.eduorganic-chemistry.org Chiral sulfonamide/oxazoline chromium complexes have been used for the asymmetric allylation of aldehydes, producing α-homoallylic alcohols with two adjacent stereocenters in a highly diastereo- and enantioselective manner. researchgate.net

Organocatalysis presents another powerful strategy. For instance, the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, catalyzed by a chiral bifunctional amine-squaramide, yields optically active α,β-unsaturated γ-substituted butyrolactams with excellent diastereoselectivities and enantioselectivities (up to >99% ee). rsc.orgresearchgate.net

| Method | Catalytic System | Transformation | Stereochemical Outcome |

| Asymmetric α-Arylation | Ni / Chiral Phosphine Ligand (P-Phos) | α-Arylation of ketone enolates | Quaternary stereocenters in up to 98% ee nih.govrsc.org |

| Asymmetric Reductive Arylation | Ni / Chiral Bisoxazoline Ligand | Reductive arylation of ketones | Tertiary alcohols in high ee acs.org |

| Asymmetric NHK Reaction | Cr / Chiral Sulfonamide-Oxazoline Ligand | Allylation of aldehydes | α-Homoallylic alcohols with high dr and ee researchgate.net |

| Asymmetric Michael Addition | Chiral Amine-Squaramide Organocatalyst | Vinylogous addition to 2-enoylpyridines | γ-Substituted butyrolactams in up to >99% ee rsc.orgresearchgate.net |

Diastereoselective Control in Enone Bond Formation

Diastereoselective control is crucial when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The goal is to selectively form one diastereomer over all other possibilities.

Cationic cyclization reactions can convert a monocyclic enone into bicyclic structures with a high degree of diastereoselectivity, providing key intermediates for complex natural product synthesis. nih.gov Another powerful method involves the use of N-heterocyclic carbenes (NHCs) to catalyze the reaction between aromatic aldehydes and 1,2-allenones. This approach constructs cyclopent-2-enone-4-ols with high diastereoselectivity. rsc.orgrsc.org

Tandem reactions also offer excellent diastereocontrol. For example, a rhodium-catalyzed tandem conjugate addition-aldol cyclization can desymmetrize enone-diones, creating two C-C bonds and four contiguous stereogenic centers in a single step with high diastereoselectivity (>99:1 dr). nih.gov

In the context of the NHK reaction, the inherent stereochemical preferences of the organochromium addition can lead to predictable diastereoselective outcomes. illinois.edu This predictability is a significant advantage when planning the synthesis of complex targets containing multiple stereocenters.

Application of Chiral Ligands and Catalysts in Asymmetric Enone Construction

The asymmetric synthesis of enones relies heavily on the use of chiral catalysts to control the stereochemical outcome of the reaction. Metal-centered chirality, where the stereocenter is the metal atom itself, represents a sophisticated strategy in this field. chemrxiv.org Chiral-at-metal complexes, which derive their chirality from the specific arrangement of achiral ligands around a metal ion, have been successfully employed in asymmetric catalysis. chemrxiv.orgnih.gov For instance, a chiral-at-metal iridium(III) complex has been developed for the highly efficient asymmetric transfer hydrogenation of β,β'-disubstituted nitroalkenes, which are precursors to chiral molecules. nih.gov This type of catalyst operates through non-covalent interactions, forming multiple hydrogen bonds with the substrate to direct its stereochemical fate, achieving high enantiomeric excess (up to 99% ee) with catalyst loadings as low as 0.1 mol %. nih.gov

Another powerful technique is phase transfer catalysis, where a chiral catalyst facilitates the reaction between reactants in different phases (e.g., organic and aqueous). Bifunctional ammonium (B1175870) salts derived from chiral backbones like trans-1,2-cyclohexanediamine have been shown to be effective catalytic systems. nih.gov In the synthesis of 3,3-disubstituted isoindolinones, a related class of compounds featuring challenging quaternary stereocenters, these catalysts have afforded products in high yields and moderate enantioselectivity. nih.gov The systematic screening of such catalysts has revealed that the electronic properties of the ligand, such as the presence of electron-withdrawing groups, can significantly influence both reaction times and enantioselectivity. nih.gov The development of these catalytic systems underscores the importance of rational ligand design in achieving high levels of stereocontrol in the synthesis of complex chiral molecules.

Chemoenzymatic Synthesis of Chiral Enones

Chemoenzymatic synthesis merges the high selectivity of biocatalysis with the broad applicability of traditional chemical reactions. This approach is particularly effective for producing highly functionalized, chiral enones. researchgate.net A common strategy involves using an enzyme in an early step to generate a chiral building block with high enantiomeric purity, which is then elaborated through chemical transformations. For example, a series of chiral enones have been successfully synthesized from chiral diols that were first produced through the microbial oxidation of aromatic compounds like toluene. researchgate.net

| Strategy | Key Feature | Example Application | Reference |

| Biotransformation | Microbial oxidation of aromatics to chiral diols. | Synthesis of chiral enones for natural product synthesis. | researchgate.net |

| One-Pot Cascade | Coupling of enzymatic oxidation with metal-catalyzed allylation. | Enantioselective C(1)-allylation of tetrahydroisoquinolines. | acs.org |

| Asymmetric Hydroamination | Use of EDDS lyase for stereoselective C-N bond formation. | Synthesis of chiral dihydrobenzoxazinones. | acs.org |

Green Chemistry and Sustainable Synthetic Routes

A central goal of green chemistry is to minimize waste and energy consumption in chemical manufacturing. Solvent-free synthesis, also known as solid-state synthesis, is a key methodology in achieving this goal. researchgate.net Traditional syntheses often use large volumes of solvents, which reduces the product yield per reactor volume and generates significant chemical waste. researchgate.net Solvent-free approaches, often involving mechanical grinding and heating of solid reactants, offer high efficiency, high yield, and low pollution. nih.gov

Heterogeneous catalysts, such as zeolites, are cornerstones of sustainable chemistry. Zeolites are crystalline microporous aluminosilicates with well-defined active sites located within pores and cavities, making them highly effective for shape-selective catalysis. researchgate.netyoutube.com They are widely used in major industrial processes, including the cracking of crude oil. youtube.com The development of solvent-free methods for synthesizing zeolites themselves makes the entire lifecycle more environmentally benign. nih.gov While direct application to 3-methyl-1-phenylundec-2-en-1-one is specific, zeolites are known to catalyze key enone-forming reactions like aldol condensations. The use of zeolites under solvent-free conditions represents a promising and sustainable route for the synthesis of enones and other fine chemicals, avoiding the issues associated with traditional homogeneous catalysts and large solvent volumes. researchgate.netnih.gov

| Synthesis Method | Key Advantages | Catalyst Type | Reference |

| Solvent-Free Synthesis | High yield, low pollution, high efficiency, reduced cost. | N/A (focus on conditions) | nih.gov |

| Heterogeneous Catalysis | Shape selectivity, catalyst reusability, industrial applicability. | Zeolites | researchgate.netyoutube.com |

Emerging and Novel Synthetic Protocols

A novel and highly efficient one-pot strategy has been developed for the stereospecific conversion of boronic esters into enones. nih.govnih.gov This method utilizes the commercially available and relatively simple three-carbon building block, methoxyallene. nih.gov The reaction proceeds through a sequence involving the formation of an allenyl boronate complex from the reaction of a boronic ester with lithiated-methoxyallene. nih.govresearchgate.net Subsequent protonation of this complex at low temperature triggers a stereospecific 1,2-migration, which is followed by oxidation to generate the final enone product. nih.govnih.gov

This protocol exhibits a broad substrate scope, tolerating primary, secondary, and tertiary boronic esters, and proceeds in moderate to excellent yields. nih.govresearchgate.net A key advantage of this methodology is its complete enantiospecificity when chiral migrating groups are used, ensuring that the stereochemical integrity of the starting material is transferred to the product. nih.govnih.gov The versatility of the method is further expanded by the ability to intercept the intermediate allenyl boronate complex with various electrophiles, leading to a diverse range of α-substituted enones. nih.govresearchgate.net The utility of this reaction has been demonstrated in the total synthesis of the enone-containing polyketide 10-deoxymethynolide. nih.gov

| Reactants | Key Step | Outcome | Yield | Reference |

| Boronic Ester + Methoxyallene | Protonation-triggered 1,2-migration | Stereospecific enone formation | 89% (for a model substrate) | researchgate.net |

| Allenyl Boronate Complex + Electrophile | Electrophile-induced 1,2-migration | α-substituted enones | 48-64% (for substituted products) | researchgate.net |

A novel protocol for the rapid synthesis of α,β-unsaturated epoxy ketones, which are structural analogs of enones, employs a specially designed bifunctional ylide. rsc.orgrsc.org This approach utilizes a single reagent containing both a sulfonium (B1226848) ylide and a phosphonium ylide functionality. rsc.org The synthesis leverages the differential reactivity of these two components to enable two sequential and chemoselective reactions with two distinct aldehydes, allowing for the rapid construction of unsymmetrical products. rsc.orgresearchgate.net

The process begins with the chemoselective reaction of the more reactive sulfonium ylide with the first aldehyde under basic conditions to form an epoxide. rsc.org Subsequently, a Wittig reaction is initiated by adding a second aldehyde, which reacts with the phosphonium ylide component to form the α,β-unsaturated double bond. rsc.org This methodology has been successfully applied to construct the core functionality of epoxyketooctadecenoic acids (EKODEs), a family of lipid peroxidation products. rsc.orgrsc.org The bifunctional ylide itself is synthesized from commercially available 1,3-dichloroacetone (B141476) in a multi-step process. rsc.org This strategy represents a significant advance in the efficient assembly of complex molecules from simple precursors. researchgate.net

| Reaction Stage | Reagents | Key Transformation | Yield | Reference |

| Ylide Synthesis | 1,3-dichloroacetone -> Bifunctional Ylide | Halogen exchange, ylide formation | 42% (overall) | rsc.org |

| Epoxy-Enone Formation | Bifunctional Ylide + 2 different aldehydes | Sequential epoxidation and olefination | 72-86% (olefination step) | rsc.org |

Metal-Free Skeletal Reorganization and Transformation Strategies

The development of synthetic methods that avoid the use of metal catalysts is a cornerstone of green chemistry, offering benefits such as reduced cost, lower toxicity, and simplified purification procedures. For the synthesis of α,β-unsaturated ketones like this compound and its analogs, metal-free strategies involving skeletal reorganization and other transformations have emerged as powerful alternatives to traditional metal-catalyzed cross-coupling and condensation reactions. These methods often rely on the use of organocatalysts or hypervalent iodine reagents to promote the desired bond formations and rearrangements.

One of the most prominent metal-free approaches for the construction of the carbon skeleton of α,β-unsaturated ketones is the organocatalytic aldol condensation. This reaction typically involves the use of a small organic molecule, such as an amino acid or its derivative, to catalyze the formation of a carbon-carbon bond between a ketone and an aldehyde. For the synthesis of this compound, a plausible organocatalytic route would involve the condensation of propiophenone (B1677668) with decanal. In this process, the organocatalyst, often L-proline or a derivative thereof, activates the ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate under the reaction conditions yields the target α,β-unsaturated ketone.

The efficiency and selectivity of these organocatalytic aldol reactions are highly dependent on the choice of catalyst and the reaction conditions. Research has shown that L-proline amides with strong electron-withdrawing groups can exhibit high catalytic activity and enantioselectivity in the aldol reaction between various aldehydes and ketones. organic-chemistry.org The use of different solvents and temperatures can also influence the reaction outcome, with optimized conditions leading to high yields of the desired aldol addition product while minimizing side reactions. organic-chemistry.org

The table below presents representative examples of organocatalytic aldol reactions for the synthesis of α,β-unsaturated ketones, illustrating the scope and efficiency of this metal-free approach.

| Entry | Ketone | Aldehyde | Catalyst (mol%) | Conditions | Product | Yield (%) |

| 1 | Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO, rt, 48 h | 4-(4-Nitrophenyl)-3-buten-2-one | 65 |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | Catalyst 4g (2) | Acetone, rt | 2-(4-Nitrobenzylidene)cyclohexanone | 98 |

| 3 | Acetone | Isovaleraldehyde | (S)-Proline (20) | Acetone/CHCl3, 4°C, 24 h | 6-Methyl-3-hepten-2-one | 85 |

| 4 | Butanone | Benzaldehyde | Catalyst 4g (2) | Acetone, rt | 1-Phenyl-1-penten-3-one | 97 |

Another notable metal-free transformation involves the use of hypervalent iodine(III) reagents to mediate skeletal reorganizations. While some I(III)-mediated reactions lead to α-arylation of enones through a formal Claisen rearrangement of silyl enol ethers, this specific transformation is not directly applicable to the synthesis of the C1-phenyl substituted core of this compound. nih.govacs.org However, the broader principle of using hypervalent iodine reagents to orchestrate complex bond-forming cascades under metal-free conditions remains a vibrant area of research with potential for future applications in the synthesis of complex carbonyl compounds.

Fundamental Reactivity and Reaction Mechanisms of 3 Methyl 1 Phenylundec 2 En 1 One

Conjugate Addition Reactions to the Alpha,Beta-Unsaturated Carbonyl System

The defining characteristic of 3-Methyl-1-phenylundec-2-en-1-one is the conjugation of the carbon-carbon double bond with the carbonyl group. This conjugation results in a delocalized π-electron system, which activates the β-carbon for nucleophilic attack. libretexts.orgpressbooks.pub This mode of reaction is known as conjugate addition or 1,4-addition, where the nucleophile adds to the β-carbon and a proton typically adds to the α-carbon. pressbooks.pub

Michael Addition Pathways and Nucleophilic Attack

The Michael addition is a classic example of a conjugate addition reaction, involving the addition of a stabilized carbanion (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org For this compound, the resonance structures indicate that the β-carbon possesses a partial positive charge, making it an electrophilic site susceptible to nucleophilic attack. libretexts.orgyoutube.com

The mechanism of the Michael addition proceeds in three main steps: masterorganicchemistry.com

Formation of the Nucleophile: A base removes an acidic proton from the Michael donor to form a resonance-stabilized enolate. byjus.com

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the this compound, forming a new carbon-carbon bond and a resulting enolate intermediate. wikipedia.orgbyjus.com

Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base used or a proton source added during workup, to yield the final 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.combyjus.com

The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (attack at the β-carbon) is largely dictated by the nature of the nucleophile. libretexts.orgyoutube.com "Soft" nucleophiles, which are generally larger, more polarizable, and less basic, preferentially undergo 1,4-addition. chemistrysteps.com In contrast, "hard" nucleophiles, such as Grignard reagents, tend to favor 1,2-addition. masterorganicchemistry.com

Table 1: Nucleophiles for Michael Addition to Enones

| Nucleophile Type | Examples | Preferred Addition |

|---|---|---|

| Soft Nucleophiles | Enolates (e.g., from malonic esters), organocuprates, amines, thiols | 1,4-Addition (Michael Addition) |

| Hard Nucleophiles | Organolithium reagents, Grignard reagents | 1,2-Addition (Direct Addition) |

Mechanistic Aspects of Base-Catalyzed Hydrocyanation of Enones

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, can proceed via a conjugate addition pathway for α,β-unsaturated ketones like this compound. researchgate.net This reaction is often catalyzed by a base. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic β-carbon of the enone.

The base-catalyzed mechanism involves:

Generation of the cyanide ion from a suitable source. Due to the high toxicity of HCN gas, alternative and safer cyanide sources are often employed, such as potassium hexacyanoferrate(II) in the presence of a promoter like benzoyl chloride. organic-chemistry.org

Nucleophilic attack of the cyanide ion on the β-carbon of the enone, leading to the formation of a resonance-stabilized enolate intermediate. researchgate.net

Protonation of the enolate at the α-carbon to yield the β-cyano ketone product. organic-chemistry.org

This reaction is a valuable method for introducing a nitrile group, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. tue.nl

1,4-Addition of Organometallic Reagents to Alpha,Beta-Unsaturated Ketones

While some organometallic reagents like Grignard reagents favor 1,2-addition, organocuprates, also known as Gilman reagents (R₂CuLi), are exceptionally effective for achieving selective 1,4-addition to α,β-unsaturated ketones. masterorganicchemistry.comchemistryscore.com This makes them highly useful for forming carbon-carbon bonds at the β-position of compounds like this compound. libretexts.orglibretexts.org

The mechanism is thought to involve the nucleophilic addition of the organocuprate to the β-carbon, forming a copper-containing enolate intermediate. wikipedia.orgacs.org Subsequent protonation during aqueous workup yields the saturated ketone. The selectivity for 1,4-addition by organocuprates is attributed to their "softer" nucleophilic character compared to "harder" organolithium or Grignard reagents. masterorganicchemistry.comrsc.org

Table 2: Regioselectivity of Organometallic Reagents with Enones

| Organometallic Reagent | General Formula | Predominant Product with Enones |

|---|---|---|

| Gilman Reagent | R₂CuLi | 1,4-Addition Product |

| Grignard Reagent | RMgX | 1,2-Addition Product |

| Organolithium Reagent | RLi | 1,2-Addition Product |

Catalytic Asymmetric Conjugate Boration of Enones

The catalytic asymmetric conjugate boration is a powerful method for introducing a boron functional group at the β-position of an enone in an enantioselective manner. rsc.orgrsc.org This reaction is typically catalyzed by a copper(I) complex with a chiral phosphine (B1218219) ligand. rsc.org The resulting organoboron compound can be readily oxidized to an alcohol, providing access to chiral β-hydroxy ketones.

The catalytic cycle generally involves:

Reaction of the copper(I) catalyst with a diboron (B99234) reagent, such as bis(pinacolato)diboron, to form a copper-boryl species.

Addition of the copper-boryl species across the double bond of the enone to form a copper enolate.

Protonolysis (often with an alcohol like methanol (B129727) added to the reaction) to release the β-boryl ketone product and regenerate a copper species that can re-enter the catalytic cycle. rsc.orgnih.govnih.gov

The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the copper catalyst. capes.gov.br

Cycloaddition Reactions Involving the Enone Moiety

The π-system of this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions as Dienophiles and Heterodienes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com Due to the electron-withdrawing effect of the carbonyl group, the double bond in α,β-unsaturated ketones like this compound is electron-deficient, making it a good dienophile. masterorganicchemistry.comprinceton.edu When reacting with an electron-rich diene, it can form a cyclohexene (B86901) derivative. chemistrysteps.com

Furthermore, α,β-unsaturated carbonyl compounds can themselves act as heterodienes in what is known as a hetero-Diels-Alder reaction. acs.orgresearchgate.net In this case, the C=C-C=O system acts as the four-electron component, reacting with a dienophile to form a dihydropyran ring. nih.govyoutube.com The reactivity and regioselectivity of these reactions are governed by the electronic properties and steric hindrance of both the enone and the reaction partner. chemistrysteps.comnih.gov

Carbonyl Group Reactivity and Functional Group Interconversions

The carbonyl group in an α,β-unsaturated ketone like this compound is a key site of reactivity. Its electrophilicity can be enhanced, and it can undergo various reduction and oxidation reactions.

The reactivity of the carbonyl group in enones towards nucleophiles can be significantly enhanced through activation. This is typically achieved by using a Lewis acid, which coordinates to the lone pair of electrons on the carbonyl oxygen. libretexts.orgnih.gov This coordination increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Common Lewis acids used for this purpose include:

Protic acids : Such as HCl, which protonate the carbonyl oxygen. libretexts.org

Metal salts : Such as salts of aluminum, scandium, or zinc. libretexts.orgnih.gov

This activation is crucial for promoting reactions that might otherwise be slow or inefficient. nih.gov For example, Lewis acid activation can facilitate enantioselective additions to the carbonyl group. acs.org The choice of Lewis acid can also influence the regioselectivity of nucleophilic attack, either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). youtube.com In the context of Diels-Alder reactions where the enone acts as the dienophile, Lewis acid catalysis can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone, thereby accelerating the reaction. princeton.edu

The table below illustrates the effect of Lewis acid activation on the carbonyl group.

| Activating Agent | Mechanism of Activation | Effect on Carbonyl Group |

| Protic Acid (e.g., HCl) | Protonation of the carbonyl oxygen libretexts.org | Increased electrophilicity of the carbonyl carbon libretexts.org |

| Lewis Acid (e.g., AlCl₃) | Coordination to the carbonyl oxygen libretexts.orgnih.gov | Enhanced reactivity towards nucleophiles libretexts.org |

The ketone functionality in this compound can undergo both reduction and oxidation reactions.

Reduction Reactions: The reduction of α,β-unsaturated ketones can lead to different products depending on the reagents and reaction conditions.

1,2-Reduction : This involves the reduction of the carbonyl group to a secondary alcohol, leaving the carbon-carbon double bond intact. This selective reduction can be achieved using certain hydride reagents. For example, the Luche reduction (using sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride) is known to favor 1,2-addition. libretexts.org Copper hydride (CuH) catalyzed reactions have also been developed for the enantioselective 1,2-reduction of α,β-unsaturated ketones to yield chiral allylic alcohols. nih.gov

1,4-Reduction (Conjugate Reduction) : This involves the reduction of the carbon-carbon double bond to give a saturated ketone. ed.ac.uk This can be achieved using reagents like lithium aluminum hydride under certain conditions or through catalytic hydrogenation. The Stryker reduction is a notable method for the conjugate reduction of enones. libretexts.org

Complete Reduction : The use of stronger reducing agents or harsher conditions can lead to the reduction of both the carbonyl group and the double bond.

The following table summarizes common reduction outcomes for enones.

| Reduction Type | Product | Example Reagent |

| 1,2-Reduction | Allylic alcohol libretexts.org | NaBH₄, CeCl₃ (Luche Reduction) libretexts.org |

| 1,4-Reduction | Saturated ketone libretexts.orged.ac.uk | Stryker's Reagent libretexts.org |

Oxidation Reactions: While the ketone functionality itself is at a high oxidation state, the adjacent double bond can be oxidized. A common oxidation reaction for α,β-unsaturated ketones is epoxidation of the double bond. This can be achieved using reagents like sodium perborate (B1237305) in water, which provides a mild and convenient method for the synthesis of α,β-epoxyketones. tandfonline.com The oxidation can also be initiated by hydroxyl radicals, which is relevant in atmospheric chemistry. copernicus.org Another approach involves the use of molecular oxygen and a photocatalyst to convert silyl (B83357) enol ethers derived from ketones into their corresponding α,β-unsaturated ketones, a process that regenerates the enone system. pkusz.edu.cn

Alpha-Functionalization and Derivatization Strategies

The α-position of an enone (the carbon atom adjacent to the carbonyl group) is another key site for chemical modification, allowing for the introduction of various substituents and the formation of useful synthetic intermediates.

The introduction of substituents at the α-position of an enone typically proceeds via the formation of an enolate intermediate. chemistrysteps.comlibretexts.org An enolate is formed by the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). pressbooks.pub This enolate is a potent nucleophile and can react with various electrophiles in an SN2-type reaction to introduce a new substituent at the α-position. libretexts.orgpressbooks.pub

Common electrophiles used for α-alkylation include:

Primary alkyl halides (e.g., methyl iodide, ethyl bromide). chemistrysteps.comlibretexts.org

Benzylic and allylic halides. chemistrysteps.com

The choice of base and reaction conditions can be crucial, especially for unsymmetrical ketones, where regioselectivity becomes an issue (formation of kinetic vs. thermodynamic enolates). chemistrysteps.comlibretexts.org For α,β-unsaturated ketones, direct α-alkylation can be challenging due to competing reactions at the γ-position. A common strategy to overcome this is through 1,4-conjugate addition of a nucleophile to form an enolate, which is then trapped by an alkylating agent. pressbooks.pub

An alternative to direct alkylation is the Stork enamine synthesis, where the ketone is first converted to an enamine. The enamine then acts as the nucleophile for alkylation, and subsequent hydrolysis regenerates the α-alkylated ketone. pressbooks.pubchadsprep.com

The introduction of a phenylselenenyl group at the α-position of an enone creates a versatile synthetic intermediate. These α-phenylselenenyl enones can be prepared through various methods, including the reaction of an enolate with phenylselenenyl chloride (PhSeCl) or phenylselenenyl bromide (PhSeBr).

The primary utility of α-phenylselenenyl enones lies in their subsequent elimination reaction to introduce a new double bond. Oxidation of the selenium atom (e.g., with hydrogen peroxide or m-CPBA) forms a selenoxide, which readily undergoes syn-elimination at or below room temperature. This process is a key step in the Saegusa-Ito oxidation, which is used to convert ketones into α,β-unsaturated ketones. pkusz.edu.cn

In the context of an existing enone like this compound, α-phenylselenylation followed by oxidative elimination can be used to introduce an additional double bond, leading to the formation of a cross-conjugated or a more extended conjugated system, depending on which α-proton is initially removed. These selenium-based methods offer a powerful tool for the synthesis of complex unsaturated systems from simpler precursors. acs.orgacs.org

Advanced Spectroscopic and Structural Characterization Techniques for 3 Methyl 1 Phenylundec 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. researchgate.net For 3-Methyl-1-phenylundec-2-en-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Elucidation of Enones

The ¹H and ¹³C NMR spectra of enones, such as this compound, exhibit characteristic chemical shifts that are crucial for initial structural assignment. rsc.orguobasrah.edu.iqirisotope.com The presence of the α,β-unsaturated ketone moiety significantly influences the electronic environment and, consequently, the resonance frequencies of nearby nuclei. netlify.appnih.gov

In the ¹³C NMR spectrum, carbonyl carbons of ketones typically appear in the downfield region of 190-220 ppm. netlify.app For α,β-unsaturated ketones, the β-carbon is characteristically shifted downfield due to resonance effects, while the α-carbon appears further upfield. netlify.appnih.gov The chemical shifts for the phenyl group and the undecyl chain would appear in their respective typical regions, with carbons closer to the electron-withdrawing carbonyl group showing a downfield shift. irisotope.com

The ¹H NMR spectrum provides complementary information. The vinylic proton at the C2 position would appear as a singlet, and its chemical shift would be indicative of its position relative to the carbonyl and methyl groups. Protons on the phenyl ring will show characteristic splitting patterns in the aromatic region. The protons of the long alkyl chain (undecyl group) will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~190-200 |

| C2 (=CH) | ~6.5-7.0 | ~125-130 |

| C3 (=C-CH₃) | - | ~135-145 |

| C4 (CH₂) | ~2.2-2.5 | ~30-35 |

| C5-C10 (CH₂) | ~1.2-1.6 | ~22-32 |

| C11 (CH₃) | ~0.8-0.9 | ~14 |

| 3-CH₃ | ~2.0-2.3 | ~20-25 |

| Phenyl-H | ~7.3-8.0 | - |

| Phenyl-C | - | ~128-135 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C signals and to establish the connectivity of the molecule, a suite of 2D NMR experiments is essential. science.govslideshare.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between the protons of the undecyl chain, helping to trace the connectivity of the alkyl group. It would also show correlations between adjacent protons on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is a powerful tool for assigning the ¹³C signals based on their attached protons. For example, the vinylic C2 proton signal would correlate with the C2 carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. For instance, the vinylic proton at C2 would show a correlation to the carbonyl carbon (C1) and the C3 and C4 carbons. The protons of the methyl group at C3 would show correlations to C2, C3, and C4. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. slideshare.netlibretexts.org This is particularly useful for determining stereochemistry, as discussed in the next section.

Stereochemical Assignment through Advanced NMR Spectroscopy

The double bond at the C2-C3 position in this compound can exist as either the E or Z isomer. Advanced NMR techniques, particularly NOESY, are instrumental in assigning the correct stereochemistry. acs.orgreddit.comacs.org

In a NOESY experiment, a through-space correlation (a cross-peak) will be observed between protons that are in close spatial proximity. libretexts.org For the E-isomer, a NOESY correlation would be expected between the vinylic proton at C2 and the protons of the methylene (B1212753) group at C4. For the Z-isomer, a correlation would be expected between the vinylic proton at C2 and the protons of the methyl group at C3. researchgate.net The presence or absence of these specific cross-peaks allows for an unambiguous assignment of the double bond geometry. Furthermore, ¹³C chemical shifts can also provide clues about the stereochemistry, as the spatial arrangement of substituents can influence the shielding of carbon nuclei. univ-lemans.fr

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. vaia.com

Elucidation of Fragmentation Pathways (e.g., Electron Impact MS, McLafferty Rearrangement)

In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. researchgate.netnih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For α,β-unsaturated ketones, several key fragmentation pathways are commonly observed. researchgate.netnih.govacs.org

One of the most significant fragmentation pathways for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement . wikipedia.orguobasrah.edu.iqlibretexts.org This process involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation. For this compound, this would involve the transfer of a hydrogen from the C5 position of the undecyl chain.

Other common fragmentation pathways for α,β-unsaturated ketones include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group. Loss of the phenyl group or the rest of the molecule can occur.

Cleavage of the alkyl chain: Fragmentation can occur at various points along the undecyl chain, leading to a series of peaks separated by 14 mass units (CH₂). chemguide.co.uk

Loss of small neutral molecules such as CO.

The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure. nih.govmiamioh.edu

High-Resolution Mass Spectrometry for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. measurlabs.com This high precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.govalgimed.com

By comparing the experimentally measured accurate mass to the calculated exact masses of possible elemental formulas, the correct molecular formula can be confidently assigned. For this compound (C₁₈H₂₆O), the theoretical exact mass can be calculated with high precision. HRMS analysis would confirm this elemental composition, ruling out other potential formulas that might have the same nominal mass. This is a critical step in the definitive identification of the compound. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing molecules containing conjugated π-electron systems by measuring their absorption of UV or visible light, which induces electronic transitions. youtube.com The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases as conjugation increases, resulting in absorption at longer wavelengths. youtube.com

In this compound, the phenyl group, the carbonyl (C=O) group, and the alkene (C=C) double bond form an extended conjugated system. This conjugation is expected to cause a significant bathochromic shift (shift to longer wavelength) and a hyperchromic shift (increase in molar absorptivity) compared to the individual, non-conjugated chromophores. libretexts.org The primary absorption band observed would correspond to a π → π* transition within this conjugated system. A much weaker, and sometimes obscured, n → π* transition associated with the non-bonding electrons of the carbonyl oxygen is also anticipated at a longer wavelength.

The table below outlines the expected electronic transitions for the compound based on its structure.

| Transition Type | Involved Orbitals | Affected Structural Feature | Expected Wavelength (λmax) Range |

| π → π | Pi bonding (π) to pi anti-bonding (π) | The entire conjugated system (phenyl-C=O-C=C) | 250 - 320 nm |

| n → π | Non-bonding (n) to pi anti-bonding (π) | Carbonyl group (C=O) | 300 - 350 nm (weak intensity) |

The extension of conjugation generally results in these characteristic shifts, making UV-Vis spectroscopy a fundamental tool for confirming the presence and extent of such electronic systems in a molecule. libretexts.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub Each functional group has a characteristic absorption frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum would display several key absorption bands that confirm its structure. The most prominent peak would be the carbonyl stretch, which, due to conjugation with the alkene and phenyl ring, appears at a lower wavenumber (1666–1685 cm⁻¹) than a simple aliphatic ketone (approx. 1715 cm⁻¹). libretexts.org Other significant peaks would include those for the C=C double bonds of the alkene and the aromatic ring, and various C-H stretches. libretexts.org

The following table details the principal IR absorption bands expected for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Phenyl Ring) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (Alkyl Chain) | 3000 - 2850 | Strong |

| C=O Stretch | α,β-Unsaturated Ketone | 1685 - 1666 | Strong |

| C=C Stretch | Alkene (Conjugated) | 1680 - 1640 | Medium-Variable |

| C=C Stretch | Aromatic (In-ring) | 1600 - 1450 | Medium-Variable |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1470 - 1350 | Medium |

| C-H Bend | Monosubstituted Phenyl Ring | 770 - 730 and 710 - 690 | Strong |

Chiroptical Properties: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

While the named compound this compound is achiral, the analysis of chiroptical properties is essential for chiral analogues. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. soton.ac.uk These methods are exclusively used for non-racemic, chiral samples to determine their absolute stereochemistry.

Electronic Circular Dichroism (ECD): ECD spectroscopy focuses on the electronic transitions within a molecule, typically in the UV-Vis range. For a chiral molecule, the chromophores (light-absorbing groups) exist in a chiral environment. The resulting ECD spectrum shows positive or negative peaks (known as Cotton effects) corresponding to the UV-Vis absorption bands. The sign of these peaks is directly related to the spatial arrangement of atoms, allowing for the assignment of absolute configuration, often by comparing the experimental spectrum to one predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region of the spectrum. soton.ac.uk It provides stereochemical information about the entire molecule, not just the areas around a chromophore. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization. soton.ac.uk Similar to ECD, the assignment is typically confirmed by comparing the experimental VCD spectrum to a computationally predicted spectrum for a specific enantiomer.

| Technique | Principle | Application to Chiral Analogues |

| ECD | Differential absorption of circularly polarized UV-Vis light. | Determines absolute configuration by analyzing Cotton effects of electronic transitions (e.g., n → π* and π → π* of the chromophore). |

| VCD | Differential absorption of circularly polarized infrared light. | Determines absolute configuration by analyzing the signs of vibrational bands across the entire molecular structure. |

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For a chiral, enantiomerically pure substance, X-ray crystallography can determine the absolute configuration without ambiguity. nih.govnih.gov This is achieved through the use of anomalous dispersion, an effect that becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. soton.ac.uk The analysis of the resulting diffraction data, often quantified by the Flack parameter, allows for the confident assignment of the true, absolute stereochemistry (e.g., R vs. S). soton.ac.uk

While this compound is achiral, if a single crystal were grown, X-ray analysis would still provide invaluable information, including:

The precise geometry of the conjugated system, confirming its planarity.

The rotational angle of the phenyl group relative to the ketone.

The specific conformation of the long undecyl chain.

Details of intermolecular packing in the crystal lattice.

For a chiral analogue, this technique would be the gold standard for confirming its absolute stereochemistry. nih.gov

| Information Provided | Description |

| Connectivity | Unambiguous confirmation of the atomic connections. |

| Relative Configuration | The 3D arrangement of all atoms and stereocenters relative to each other. nih.gov |

| Absolute Configuration | The absolute stereochemistry (for a chiral molecule) via anomalous dispersion. soton.ac.uknih.gov |

| Conformation | Precise bond lengths, bond angles, and dihedral angles showing the molecule's shape in the solid state. |

| Crystal Packing | Arrangement of molecules within the unit cell, showing intermolecular interactions. |

Computational Chemistry and Theoretical Investigations of 3 Methyl 1 Phenylundec 2 En 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of electronic structure and energetics for a wide range of chemical systems. sumitomo-chem.co.jpmdpi.com For α,β-unsaturated ketones like 3-Methyl-1-phenylundec-2-en-1-one, DFT calculations are invaluable for elucidating reaction mechanisms, understanding electronic characteristics, and predicting thermodynamic properties. d-nb.infoacs.org These calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. sumitomo-chem.co.jp

Elucidation of Reaction Mechanisms and Transition States in Enone Chemistry

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving enones. This allows for the identification of transition states, which are the highest energy points along a reaction pathway, and intermediates. youtube.com The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction and can be precisely calculated. acs.orgyoutube.com

For the synthesis of enones, such as through aldol (B89426) condensation or oxidation reactions, DFT can model the step-by-step process. ncert.nic.in For instance, in an aldol condensation, calculations can reveal the energetics of enolate formation, the subsequent nucleophilic attack, and the final dehydration step to form the α,β-unsaturated system. ncert.nic.inyoutube.com

Furthermore, DFT is used to study reactions where enones act as substrates, such as Michael additions. acs.org These calculations can explain the regioselectivity of nucleophilic attack at the β-carbon. acs.orglibretexts.org By modeling the transition states for both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon), the preferred reaction pathway can be determined. libretexts.org For this compound, DFT could be used to calculate the activation barriers for its various synthetic routes and subsequent reactions, providing a detailed mechanistic understanding. acs.orgresearchgate.net

Table 1: Illustrative DFT-Calculated Activation Energies for Reactions Involving Enones

| Reaction Type | Reactants | Illustrative Activation Energy (kcal/mol) |

|---|---|---|

| Aldol Condensation | Benzaldehyde + 2-Dodecanone | 15-25 |

| Michael Addition | This compound + Cysteine | 16-21 |

| [4+1] Annulation | 1,4-Diyn-3-ol + Isoxazole | 18-28 |

Note: Data is illustrative and based on typical values found in the literature for similar compounds. acs.orgresearchgate.net

Analysis of Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Energy Gaps

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

In α,β-unsaturated ketones, the conjugated system of the carbonyl group and the C=C double bond leads to delocalization of the π-electrons. This delocalization affects the energies and shapes of the FMOs. nih.gov DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their distribution over the molecule. youtube.comdergipark.org.tr For enones, the LUMO typically has significant lobes on both the carbonyl carbon and the β-carbon, explaining why nucleophilic attack can occur at either site. libretexts.org A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Note: Data is illustrative and based on typical values found in the literature for similar compounds. d-nb.infoacs.org

Prediction of Atomic Charges, Electron Densities, and Dipole Moments

DFT calculations can provide a detailed picture of the electron distribution within this compound. Methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to assign partial atomic charges to each atom in the molecule. researchgate.net This information reveals the polarization of bonds and identifies electrophilic and nucleophilic centers. In an enone, the carbonyl oxygen atom carries a significant negative charge, while the carbonyl carbon and the β-carbon are electrophilic, bearing partial positive charges. ncert.nic.inacs.org

Table 3: Illustrative Predicted Electronic Properties for this compound

| Property | Atom/Molecule | Illustrative Value |

|---|---|---|

| Atomic Charge (NPA) | Carbonyl Oxygen | -0.55 e |

| Atomic Charge (NPA) | Carbonyl Carbon | +0.45 e |

| Atomic Charge (NPA) | β-Carbon | +0.15 e |

| Dipole Moment (μ) | Entire Molecule | 2.5 - 3.5 Debye |

Note: Data is illustrative and based on typical values found in the literature for similar compounds. acs.orgresearchgate.net

Chemical Thermodynamics and Energetic Characteristics of Enone Reactions

Computational methods, particularly DFT, allow for the calculation of key thermodynamic quantities associated with chemical reactions, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). youtube.com These values determine the spontaneity and position of equilibrium for a given reaction. A negative ΔG indicates a spontaneous, or exergonic, process. youtube.com

In the context of enone chemistry, this is particularly useful for understanding phenomena like kinetic versus thermodynamic control. youtube.commasterorganicchemistry.com For example, in the formation of an enolate from an unsymmetrical ketone, two different products can arise: the kinetic enolate, which forms faster (lower activation energy), and the thermodynamic enolate, which is more stable (lower in energy). youtube.commasterorganicchemistry.com DFT calculations can quantify the energy barriers and product stabilities, predicting which product will be favored under different reaction conditions (e.g., low temperature for kinetic control, higher temperature for thermodynamic control). youtube.com

Table 4: Illustrative Thermodynamic Data for an Enone Isomerization Reaction

| Thermodynamic Parameter | Illustrative Value | Interpretation |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -5.0 kcal/mol | Exothermic reaction |

| Gibbs Free Energy of Reaction (ΔG) | -4.5 kcal/mol | Spontaneous reaction at standard conditions |

| Activation Free Energy (ΔG‡) | +20.0 kcal/mol | Energy barrier to be overcome |

Note: Data is illustrative and based on typical values for isomerization processes. youtube.comwikipedia.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. researchgate.netuni-muenchen.de This method provides detailed information about bonding, orbital hybridization, and, crucially, donor-acceptor interactions within the molecule. taylorandfrancis.com

Conformational Analysis through Computational Methods

Molecules with single bonds, like the undecyl chain in this compound, can exist in multiple spatial arrangements called conformations or rotamers. wikipedia.org Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers for rotation between them. nih.gov

Computational methods are exceptionally well-suited for this task. By systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step, a potential energy surface can be generated. nih.govmdpi.com This allows for the identification of all local energy minima, which correspond to stable conformers, and the transition states that connect them. wikipedia.org For this compound, with its long alkyl chain, there would be a vast number of possible conformations. Computational studies would likely focus on the most stable, low-energy arrangements, which are governed by minimizing steric hindrance and optimizing stabilizing interactions. nih.govresearchgate.net The relative populations of these conformers at a given temperature can be predicted using the Boltzmann distribution based on their calculated free energies. acs.org

Exploration of Conformational Landscapes and Rotational Barriers

The conformational landscape of an enone is primarily defined by the rotation around the single bond connecting the carbonyl group and the alkene (Cα-Cβ). This rotation gives rise to two main planar conformations: the s-trans (or antiperiplanar) and s-cis (or synperiplanar) isomers. In the case of this compound, the s-trans conformation would have the carbonyl group and the C=C double bond on opposite sides of the central single bond, while the s-cis conformation would have them on the same side.

Generally, the s-trans conformer is thermodynamically more stable for many α,β-unsaturated ketones due to reduced steric hindrance. However, the presence of substituents can alter this preference. The rotational barrier between these two conformers is a key parameter determining the dynamic equilibrium between them. For a simple enone like acrolein, this barrier is approximately 8.9 kcal/mol. researchgate.net For this compound, the barrier would be influenced by the steric bulk of the phenyl group at C1 and the methyl group at C3.

Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface by systematically rotating the key dihedral angles. The primary dihedral angles of interest for this compound are:

O=C1-C2=C3: Defines the s-cis/s-trans isomerism.

C2-C1-C(phenyl)-C(phenyl): Describes the rotation of the phenyl group.

C2=C3-C4-C5: Represents the start of the flexible undecyl chain.

The rotational barriers for methyl groups are also of interest, as their dynamics can be sensitive to the local chemical environment. nih.gov While the rotation of the methyl group at C3 is expected to have a relatively low barrier, its preferred orientation will be influenced by interactions with the adjacent phenyl group and the undecyl chain.

| Atoms Defining Dihedral Angle | Description of Motion | Expected Conformers | Estimated Rotational Barrier (kcal/mol) | Influencing Factors |

|---|---|---|---|---|

| O=C1-C2=C3 | Rotation around the C1-C2 single bond | s-trans, s-cis | ~9-15 | Steric clash between phenyl group and methyl/undecyl group |

| C2-C1-C(phenyl)-C(phenyl) | Rotation of the phenyl group | Coplanar or twisted | ~2-5 | Conjugation with the enone system, steric hindrance |

| C(phenyl)-C1-C2=C3 | Rotation around the C1-C(phenyl) bond | - | ~4-8 | Steric hindrance from the C3-methyl group |

Influence of Steric and Torsional Strain on Preferred Conformations

Steric and torsional strains are critical factors that govern the three-dimensional structure of a molecule.

Torsional strain arises from the repulsion between electron clouds in bonds on adjacent atoms, and it is maximized in an eclipsed conformation. youtube.commnstate.edu

Steric strain occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. chemistrysteps.com

In this compound, these strains dictate the most stable conformation. In the s-cis conformation, a significant steric clash would occur between the bulky phenyl group on C1 and the methyl group on C3. This interaction would likely destabilize the s-cis form significantly compared to the s-trans form, where the phenyl group and the main part of the alkyl chain are positioned away from each other.

Furthermore, for the π-system to be fully conjugated, the phenyl ring and the enone moiety should be coplanar. However, achieving full planarity might introduce steric strain between the ortho-hydrogens of the phenyl ring and the hydrogen on C2. Therefore, the molecule likely adopts a conformation where the phenyl ring is slightly twisted out of the enone plane to alleviate this strain, representing a compromise between maximizing conjugation and minimizing steric repulsion. The long, flexible undecyl chain will primarily adopt a staggered, low-energy conformation to minimize its own internal steric and torsional strains. mnstate.edu

| Conformation | Interacting Groups | Type of Strain | Expected Energetic Consequence |

|---|---|---|---|

| s-cis | Phenyl group and C3-Methyl group | Steric | High destabilization |

| s-trans | Phenyl group and undecyl chain | Steric | Lower destabilization |

| Planar | Ortho-hydrogens of phenyl and H on C2 | Steric | Moderate destabilization |

| Eclipsed (within alkyl chain) | Adjacent C-H and C-C bonds | Torsional | High destabilization (locally) |

Solvent and Temperature Effects on Enone Conformations

The conformational equilibrium of a molecule can be significantly influenced by its environment, specifically the solvent and temperature.

Solvent Effects: Solvents can stabilize or destabilize conformers based on their polarity. The s-cis and s-trans conformers of an enone often possess different dipole moments. The more polar conformer will be preferentially stabilized in a polar solvent. Computational studies can model these effects using methods like the self-consistent reaction field (SCRF) theory, where the solvent is treated as a continuous medium. nih.gov For this compound, the s-trans conformer is generally expected to be less polar than the s-cis. Therefore, increasing solvent polarity might slightly decrease the energy difference between the s-trans and s-cis forms, although the s-trans is still expected to dominate due to steric factors. Solvation can also stabilize conformers that are higher in energy in the gas phase. manchester.ac.uk